

N-Boc-Serinol: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: *N-Boc-serinol*

Cat. No.: *B1682942*

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Introduction

N-Boc-serinol, a carbamate-protected amino alcohol, has emerged as a critical building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, possessing two primary hydroxyl groups and a protected amine, makes it a versatile scaffold for the synthesis of complex molecules. This technical guide provides an in-depth overview of **N-Boc-serinol**, its physicochemical properties, synthesis, and its pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs), aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties of N-Boc-Serinol

N-Boc-serinol is commercially available as a white to off-white solid.^[1] A comprehensive summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

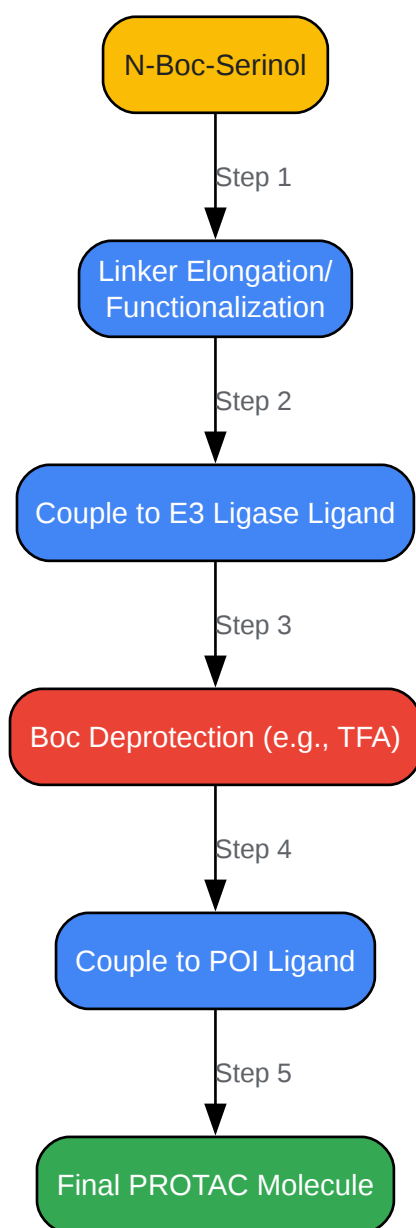
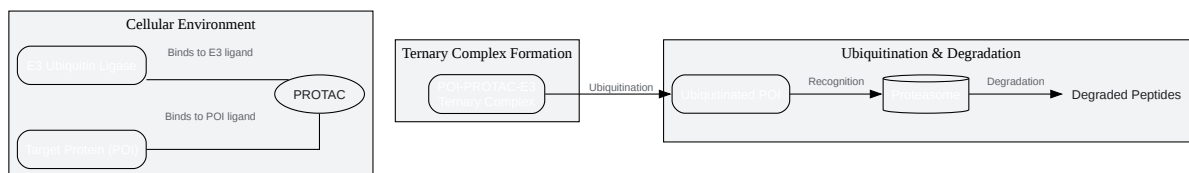
| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 125414-41-7 | [2] |
| Molecular Weight | 191.22 g/mol | [2] |
| Molecular Formula | C ₈ H ₁₇ NO ₄ | [2] |
| IUPAC Name | tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate | |
| Synonyms | 1,1-Dimethylethyl [2-hydroxy-1-(hydroxymethyl)ethyl]carbamate | [2] |
| Melting Point | 85-89 °C | |
| Boiling Point | 363.0 ± 32.0 °C (Predicted) | |
| Density | 1.136 ± 0.06 g/cm ³ (Predicted) | |
| pKa | 11.60 ± 0.46 (Predicted) | |
| Solubility | For obtaining a higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a while is recommended. | |

Core Applications in Drug Development

The primary application of **N-Boc-serinol** in drug development is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. They consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker's length, rigidity, and chemical composition are critical for the efficacy of the PROTAC. **N-Boc-serinol** provides a synthetically tractable and versatile scaffold for constructing these linkers.

PROTAC Mechanism of Action

N-Boc-serinol itself is not directly involved in biological signaling. However, as a key component of PROTACs, it facilitates a powerful pharmacological intervention. The general mechanism of action for a PROTAC is depicted below.



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References

- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [glp.bio.com](https://glp.bio/) [[glp.bio.com](https://glp.bio/)]
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